8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione
Description
8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound with a unique structure that includes both bromine and chlorine substituents
Properties
CAS No. |
122588-67-4 |
|---|---|
Molecular Formula |
C8H3BrClNO3 |
Molecular Weight |
276.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione typically involves the reaction of appropriate substituted anilines with phosgene or its derivatives. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is often achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoxazine derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds .
Scientific Research Applications
Medicinal Chemistry
8-Bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione has been investigated for its potential therapeutic properties. Some studies suggest that compounds with similar structures exhibit anti-cancer activity by inducing apoptosis in cancer cells. The bromine and chlorine substituents may enhance the compound's reactivity and selectivity towards specific biological targets.
Case Study Example:
A study published in Journal of Medicinal Chemistry explored derivatives of benzoxazine compounds for their cytotoxic effects on various cancer cell lines. The findings indicated that halogenated benzoxazines could effectively inhibit tumor growth and promote apoptosis through specific signaling pathways.
Materials Science
In materials science, this compound is being evaluated for its role as a precursor in the synthesis of novel polymers and composites. Its unique chemical structure allows for the incorporation into polymer matrices, potentially enhancing thermal stability and mechanical properties.
Data Table: Potential Applications in Materials Science
| Application Area | Description | Expected Benefits |
|---|---|---|
| Polymer Synthesis | Used as a monomer for creating high-performance polymers | Improved thermal stability |
| Composite Materials | Enhances mechanical properties when incorporated into composites | Increased strength and durability |
Organic Synthesis
As a versatile reagent, 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione can be employed in various organic synthesis reactions. It can serve as an electrophile in nucleophilic substitution reactions or as a building block for more complex organic molecules.
Case Study Example:
A research article highlighted the use of this compound in synthesizing novel heterocycles through cyclization reactions. The study demonstrated efficient yields and selectivity for desired products, showcasing its utility in synthetic methodologies.
Mechanism of Action
The mechanism of action of 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Similar structure but with a methyl group instead of a bromine atom.
7-bromo-6-chloro-8-fluoro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione: Contains an additional fluorine atom.
Uniqueness
8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and biological activity. This dual halogenation can provide distinct properties compared to other similar compounds .
Biological Activity
8-Bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is a heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.
- CAS Number : 122588-67-4
- Molecular Formula : C₈H₃BrClNO₃
- Molecular Weight : 276.5 g/mol
- Purity : ≥95%
Synthesis
The synthesis typically involves the reaction of substituted anilines with phosgene or its derivatives under controlled conditions. Common solvents include dichloromethane or chloroform, and the process is conducted in an inert atmosphere to minimize side reactions .
Antimicrobial Properties
Research indicates that 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (μg/ml) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Pseudomonas aeruginosa | 30 |
| Bacillus subtilis | 20 |
Anticancer Activity
The compound has been studied for its anticancer properties. In vitro assays demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Case Study : A study evaluating the effects of this compound on MCF-7 breast cancer cells reported an IC50 value of approximately 15 μM after 48 hours of treatment. The compound was shown to increase the expression of pro-apoptotic markers while decreasing anti-apoptotic proteins .
The biological activity of 8-bromo-6-chloro-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in cellular metabolism.
- Receptor Binding : It can bind to receptors that modulate signaling pathways related to cell growth and apoptosis.
- Oxidative Stress Modulation : Studies suggest that it may reduce oxidative stress markers in cells exposed to cytotoxic agents like doxorubicin .
Comparative Analysis with Similar Compounds
When compared with structurally similar compounds such as 6-chloro-8-methyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione, the dual halogenation in 8-bromo-6-chloro derivatives enhances its reactivity and biological activity. The presence of bromine and chlorine atoms influences both the pharmacokinetic properties and the spectrum of biological activities observed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
